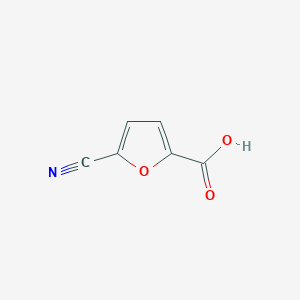![molecular formula C12H13N3O3 B1366751 1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 883538-73-6](/img/structure/B1366751.png)
1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid
Overview
Description
“1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their importance in various fields . The review by Jinlian Dai et al. summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . Another review by Shima Nasri et al. highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .Molecular Structure Analysis
Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .Chemical Reactions Analysis
The reactions of triazoles involve a variety of processes, including the Grignard reaction, the Perkin reaction, condensation of the aldehyde with a diamine to yield an imidazolidine, oxidation to the acid and condensation of this acid with a diamine to yield an imidazoline, condensation with acetone, and a crossed Cannizzaro reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques such as 1H NMR, 13C NMR, IR, and UV spectral data .Scientific Research Applications
Synthesis and Chemical Properties
- 1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid and its derivatives have been explored for various synthetic applications. Liu et al. (2015) described a method for synthesizing similar triazole derivatives, emphasizing the ease of obtaining starting materials and the high stereoselectivity of the process (Liu, Pei, Xue, Li, & Wu, 2015).
- Shtabova et al. (2005) determined the structure of a similar compound, 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, using X-ray diffraction and quantum-chemical calculations. This research highlights the compound's potential for modification and application in various chemical reactions (Shtabova, Shaposhnikov, Mel’nikova, Tselinskii, Nather, Traulsen, & Friedrichsen, 2005).
Biochemical and Biomedical Applications
- He et al. (2020) studied a newly synthesized compound, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, for its quantum chemical parameters and theoretical spectrum. This compound was used to develop a novel rhodamine B derivative for fluorescence imaging of Hg2+ ions in biological systems, demonstrating its potential in biochemical applications (He, Liu, Liao, Ding, Li, Liu, Wu, Feng, Shi, & He, 2020).
Material Science and Nanotechnology
- The properties of similar triazole compounds have been studied for their applications in material science and nanotechnology. Ahmed et al. (2020) synthesized triazole derivatives with an α-ketoester functionality, exploring their self-assembly and tetrel bonding interactions. This research provides insights into the applications of these compounds in designing new materials with specific interaction capabilities (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Pharmaceutical and Medicinal Chemistry
- Triazole derivatives, including those similar to this compound, have been explored in pharmaceutical research. Perekhoda (2015) discussed the development of methods for the identification and quantitative determination of a new anticonvulsant substance derived from a similar triazole compound, highlighting its potential in pharmaceutical applications (Perekhoda, 2015).
Mechanism of Action
Target of Action
The primary target of 1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid is the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the metabolism of purines in the body, converting hypoxanthine to xanthine and then to uric acid, which is excreted by the kidneys .
Mode of Action
The compound interacts with its target, xanthine oxidase, by inhibiting its activity . This inhibition prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body .
Biochemical Pathways
The inhibition of xanthine oxidase affects the purine catabolism pathway. By preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid, the compound disrupts the final steps of this pathway . This can lead to a decrease in uric acid levels, which may be beneficial in conditions such as gout, where uric acid accumulation leads to painful joint inflammation .
Result of Action
The primary result of the action of this compound is the inhibition of xanthine oxidase, leading to a decrease in uric acid production . This can help to alleviate symptoms in conditions characterized by excessive uric acid production, such as gout .
Biochemical Analysis
Biochemical Properties
1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives are known to inhibit enzymes such as cytochrome P450, which is involved in drug metabolism . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to exhibit anticancer activity by inducing apoptosis in cancer cells . Moreover, this compound may alter the expression of genes involved in cell proliferation and survival, leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, triazole derivatives are known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that triazole derivatives can be stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound may lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anticancer activity or enzyme inhibition . At high doses, it may cause toxic or adverse effects, including organ damage or metabolic disturbances . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, triazole derivatives are metabolized by cytochrome P450 enzymes, which catalyze their oxidation and subsequent elimination from the body . This compound may also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-10-7-5-4-6-9(10)15-8(2)11(12(16)17)13-14-15/h4-7H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBSJSOLKFXQGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174988 | |
| Record name | 1-(2-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883538-73-6 | |
| Record name | 1-(2-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883538-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B1366675.png)


![1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-](/img/structure/B1366686.png)


![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1366691.png)




